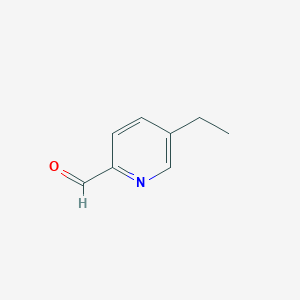

5-Etilpiridina-2-carbaldehído

Descripción general

Descripción

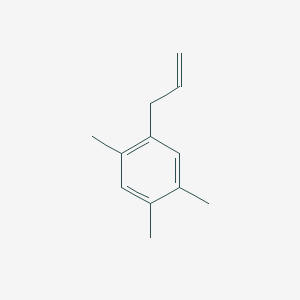

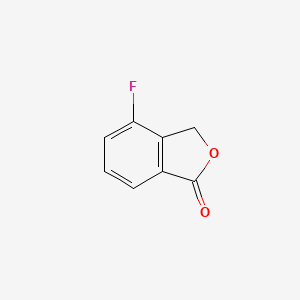

5-Ethylpyridine-2-carbaldehyde is a compound that can be inferred to have a pyridine ring with an ethyl group and an aldehyde functional group attached to it. While the papers provided do not directly discuss 5-Ethylpyridine-2-carbaldehyde, they do provide insights into similar compounds and their chemistry, which can be used to infer some aspects of the synthesis, structure, and reactivity of 5-Ethylpyridine-2-carbaldehyde.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 5-Ethylpyridine-2-carbaldehyde is not directly discussed in the provided papers. However, the structure of similar compounds, such as the palladium(II) complex of 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone, indicates coordination through nitrogen and sulfur atoms . This suggests that in 5-Ethylpyridine-2-carbaldehyde, the pyridyl nitrogen and the aldehyde oxygen could be key sites for chemical reactivity and possibly coordination with metals.

Chemical Reactions Analysis

The chemical reactions of compounds similar to 5-Ethylpyridine-2-carbaldehyde involve coordination with metals and cyclocondensation reactions. The palladium(II) complex formation involves coordination with the pyridyl nitrogen, imine nitrogen, and thiolato sulfur atoms . The cyclocondensation of 2,2'-bipyridine-5,5'-dicarbaldehyde with trans-1,2-diaminocyclohexane to form a macrocyclic Schiff base indicates that aldehyde groups on pyridine rings are reactive towards amine groups to form Schiff bases. This reactivity could be expected for 5-Ethylpyridine-2-carbaldehyde as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Ethylpyridine-2-carbaldehyde can be hypothesized based on the properties of structurally related compounds. The solubility, melting point, and boiling point would be influenced by the presence of the aldehyde and ethyl groups. The aldehyde group would likely increase the reactivity of the compound towards nucleophiles, and the ethyl group could confer some lipophilicity. The electronic properties of the pyridine ring, such as its ability to act as a ligand in coordination complexes, could also be significant .

Aplicaciones Científicas De Investigación

Farmacología

5-Etilpiridina-2-carbaldehído: se utiliza en la investigación farmacológica debido a su potencial como precursor de ligandos bioactivos. Estos ligandos pueden exhibir una gama de bioactividades, incluidas propiedades antibacterianas, antivirales y anticancerígenas . La capacidad del compuesto para formar bases de Schiff lo hace particularmente valioso en la química medicinal, donde puede usarse para sintetizar nuevos fármacos con mayor eficacia y menos efectos secundarios.

Ciencia de materiales

En la ciencia de los materiales, This compound sirve como un bloque de construcción para crear nuevos materiales. Su forma líquida y estabilidad química en diversas condiciones lo hacen adecuado para sintetizar polímeros y copolímeros, que se pueden utilizar en la creación de materiales avanzados para electrónica, recubrimientos y adhesivos .

Síntesis química

Este compuesto juega un papel crucial en la síntesis química, donde se utiliza para desarrollar nuevas rutas y metodologías de síntesis. Es particularmente útil en la síntesis de derivados de piridina, que son importantes en una amplia gama de reacciones y procesos químicos .

Bioquímica

This compound: es significativo en la bioquímica para el estudio de reacciones enzimáticas y vías metabólicas. Puede actuar como un inhibidor o un análogo de sustrato, ayudando a dilucidar los mecanismos de las acciones enzimáticas y sus implicaciones en diversas enfermedades .

Aplicaciones industriales

Industrialmente, This compound se utiliza en la formulación de colorantes, fragancias y otros productos químicos finos. Sus propiedades estructurales permiten una reactividad versátil, lo que lo convierte en un intermedio valioso en la fabricación de una amplia gama de productos industriales .

Aplicaciones ambientales

La investigación ambiental utiliza This compound en el desarrollo de sensores y ensayos para detectar contaminantes y toxinas. Su naturaleza reactiva le permite unirse a contaminantes ambientales específicos, lo que ayuda en los esfuerzos de monitoreo y remediación .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYLXOFOVDYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508934 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21913-84-8 | |

| Record name | 5-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)